molecular formula C10H18N2O B12650410 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate CAS No. 84712-82-3

2,2,6,6-Tetramethylpiperidin-4-yl isocyanate

Cat. No.: B12650410
CAS No.: 84712-82-3
M. Wt: 182.26 g/mol
InChI Key: DURXSPOWVBWKMA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-4-yl isocyanate is an organic compound with the molecular formula C10H18N2O. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and an isocyanate functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of the Intermediate: 2,2,6,6-Tetramethylpiperidine is reacted with phosgene to form the corresponding chloroformate intermediate.

    Isocyanate Formation: The chloroformate intermediate is then treated with a base, such as triethylamine, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-yl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: Can be used in the synthesis of polyurethanes by reacting with polyols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water.

    Bases: Triethylamine, pyridine.

    Solvents: Dichloromethane, toluene.

Major Products Formed

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by the reaction with polyols.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-yl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical processes, including the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate, used as a hindered base in organic synthesis.

    2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.

    N,N-Diisopropylethylamine (DIPEA): Another hindered base used in organic synthesis.

Uniqueness

This compound is unique due to its combination of steric hindrance from the tetramethylpiperidine moiety and the high reactivity of the isocyanate group. This makes it a valuable reagent in the synthesis of complex molecules and polymers, offering advantages in terms of selectivity and efficiency.

Properties

CAS No.

84712-82-3

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

4-isocyanato-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C10H18N2O/c1-9(2)5-8(11-7-13)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3

InChI Key

DURXSPOWVBWKMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=C=O)C

Origin of Product

United States

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